Cas no 1803635-39-3 (2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine)

2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine
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- インチ: 1S/C7HF5N2O/c8-3-2-14-4(1-13)5(9)6(3)15-7(10,11)12/h2H
- InChIKey: WQWZBXAPAIPIRI-UHFFFAOYSA-N
- ほほえんだ: FC1C(C#N)=NC=C(C=1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 272
- トポロジー分子極性表面積: 45.9
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003181-250mg |
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |
1803635-39-3 | 97% | 250mg |
$714.00 | 2022-04-02 | |
Alichem | A026003181-1g |
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |
1803635-39-3 | 97% | 1g |
$1,780.80 | 2022-04-02 | |
Alichem | A026003181-500mg |
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine |
1803635-39-3 | 97% | 500mg |
$940.80 | 2022-04-02 |
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridineに関する追加情報
Comprehensive Overview of 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803635-39-3)
The compound 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803635-39-3) is a highly specialized pyridine derivative that has garnered significant attention in the fields of agrochemicals, pharmaceuticals, and advanced material science. Its unique molecular structure, featuring a cyano group, difluoro substitution, and a trifluoromethoxy moiety, makes it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals are increasingly exploring its applications due to its potential in enhancing product performance and sustainability.
One of the most searched questions regarding this compound is: "What are the applications of 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine in modern chemistry?" The answer lies in its role as a key building block for crop protection agents and pharmaceutical intermediates. Its electron-withdrawing groups contribute to improved stability and reactivity, making it ideal for designing next-generation solutions. Additionally, its fluorine-rich structure aligns with the growing demand for environmentally friendly chemicals, a hot topic in green chemistry discussions.
Another frequently asked question is: "How does the CAS No. 1803635-39-3 compound compare to other pyridine derivatives?" Compared to traditional pyridine-based compounds, 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine offers superior lipophilicity and bioavailability, which are critical for drug development. Its trifluoromethoxy group also enhances metabolic stability, reducing degradation in biological systems. These properties make it a preferred choice for researchers working on central nervous system (CNS) drugs and antiviral therapies.
In the context of material science, this compound is being investigated for its potential in organic electronics and liquid crystal displays (LCDs). The combination of cyano and fluorine groups improves charge transport properties, making it suitable for optoelectronic devices. With the rise of flexible electronics and wearable technology, the demand for high-performance organic materials like 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine is expected to grow exponentially.
From a synthetic chemistry perspective, the compound's regioselective reactivity allows for precise modifications, enabling the creation of tailored molecules for specific applications. This aligns with the current trend of precision chemistry, where custom-designed compounds are developed to meet exact industrial or therapeutic needs. Its compatibility with cross-coupling reactions and catalyzed transformations further expands its utility in modern laboratories.
Environmental and regulatory considerations are also driving interest in this compound. As industries shift toward sustainable practices, 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine is being evaluated for its low environmental persistence and reduced toxicity profile. These attributes make it a candidate for replacing older, less eco-friendly chemicals in various applications, addressing the global push for green alternatives.
In summary, 2-Cyano-3,5-difluoro-4-(trifluoromethoxy)pyridine (CAS No. 1803635-39-3) represents a cutting-edge solution for multiple industries. Its unique properties, combined with the growing emphasis on sustainability and performance optimization, position it as a compound of significant future importance. Whether in agrochemicals, pharmaceuticals, or advanced materials, its potential is only beginning to be realized.
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